molecular formula C8H12O B14463041 6-Methylcyclohept-2-en-1-one CAS No. 71837-39-3

6-Methylcyclohept-2-en-1-one

Katalognummer: B14463041
CAS-Nummer: 71837-39-3
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: WYIKEHMRDNJOAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methylcyclohept-2-en-1-one is an organic compound with the molecular formula C8H12O It is a cyclic ketone with a seven-membered ring structure, featuring a methyl group and a double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Methylcyclohept-2-en-1-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 6-methylhept-2-en-1-ol, using an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst promoting the formation of the cyclic ketone.

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of 6-methylcycloheptene. This process utilizes a metal catalyst, such as palladium or platinum, in the presence of an oxidizing agent like oxygen or hydrogen peroxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methylcyclohept-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with reducing agents such as sodium borohydride or lithium aluminum hydride yields 6-methylcyclohept-2-en-1-ol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, alcohols, and other nucleophiles in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: 6-Methylcyclohept-2-en-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Methylcyclohept-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of fragrances and flavors due to its pleasant odor.

Wirkmechanismus

The mechanism of action of 6-Methylcyclohept-2-en-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohex-2-en-1-one: A six-membered ring ketone with similar reactivity but different ring size.

    6-Methylcyclohex-2-en-1-one: A six-membered ring analog with a methyl group and a double bond.

    Cyclohept-2-en-1-one: A seven-membered ring ketone without the methyl group.

Uniqueness

6-Methylcyclohept-2-en-1-one is unique due to its seven-membered ring structure combined with a methyl group and a double bond. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Eigenschaften

CAS-Nummer

71837-39-3

Molekularformel

C8H12O

Molekulargewicht

124.18 g/mol

IUPAC-Name

6-methylcyclohept-2-en-1-one

InChI

InChI=1S/C8H12O/c1-7-4-2-3-5-8(9)6-7/h3,5,7H,2,4,6H2,1H3

InChI-Schlüssel

WYIKEHMRDNJOAU-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC=CC(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.